molecular formula C19H15F3O4 B11159771 7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B11159771
M. Wt: 364.3 g/mol
InChI Key: AGYWYWZTUJSZLB-UHFFFAOYSA-N
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Description

7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methyl group, and a trifluoromethyl group attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the hydroxyl group at the 7-position of the chromen-2-one core using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation at the 8-position: This can be done using methyl iodide and a strong base like sodium hydride.

    Introduction of the trifluoromethyl group: This step typically involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxybenzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular signaling pathways: Affecting gene expression and cellular responses.

    Scavenging free radicals: Providing antioxidant protection.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
  • 7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

The presence of the trifluoromethyl group in 7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H15F3O4

Molecular Weight

364.3 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C19H15F3O4/c1-11-16(25-10-12-3-5-13(24-2)6-4-12)8-7-14-15(19(20,21)22)9-17(23)26-18(11)14/h3-9H,10H2,1-2H3

InChI Key

AGYWYWZTUJSZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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